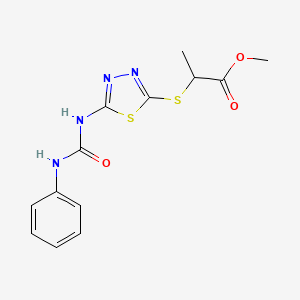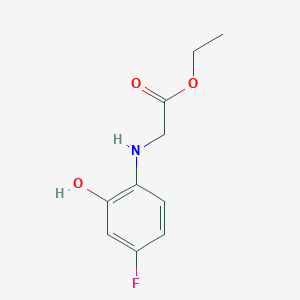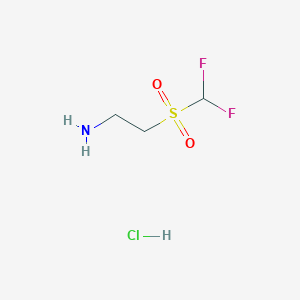![molecular formula C13H14F3N5O6 B2916281 2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]acetic acid;2,2,2-trifluoroacetic acid CAS No. 1638487-44-1](/img/structure/B2916281.png)
2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]acetic acid;2,2,2-trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Trifluoroacetic acid is prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . Information on the synthesis of “2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]acetic acid” is not available.Molecular Structure Analysis
The molecular structure of trifluoroacetic acid is based on structures generated from information available in ECHA’s databases . The structure of “2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]acetic acid” is not available.Physical And Chemical Properties Analysis
Trifluoroacetic acid is a colorless liquid with a vinegar-like odor. It has a molar mass of 114.023 g·mol−1, a density of 1.489 g/cm3 at 20 °C, a melting point of −15.4 °C, and a boiling point of 72.4 °C . The physical and chemical properties of “2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]acetic acid” are not available.科学的研究の応用
1. Analytical Methodologies
- Enhancing Signal Sensitivity in Bioanalysis : Trifluoroacetic acid (TFA) is used in hydrophilic interaction chromatography-electrospray tandem mass spectrometry for bioanalysis of basic compounds. Methods to minimize the negative effect of TFA, such as adding acetic acid or propionic acid to mobile phases, enhance signal sensitivity for high-throughput analysis in pre-clinical and clinical studies (Shou & Naidong, 2005).
2. Synthesis of Heterocyclic Compounds
- Synthesis of Pyrrolo[2,1-b]thiazoles : Utilizing the compound in the synthesis of pyrrolo[2,1-b]thiazoles, highlighting the versatility in creating diverse heterocyclic systems (Tverdokhlebov et al., 2003).
- Creating 2-(purin-6-yl)acetoacetic Acid Ethyl Esters : The compound is effective in synthesizing various derivatives of 6-halopurine, demonstrating a broad applicability in creating functionalized purines (Qu et al., 2009).
3. Chiral Separations in Pharmaceutical Analysis
- Enantioseparation of Chiral Compounds : The compound is crucial in the high-performance liquid chromatography methodology for enantiomeric separations of 3-phenylacetylamino-2,6-piperidinedione, a peptide derivative used in cancer research (Tang et al., 1996).
4. Immunobiological Applications
- Synthesis of Immunostimulatory Compounds : 2-Amino-3-(purin-9-yl)propanoic acids and their derivatives, synthesized using this compound, have shown potential in enhancing secretion of chemokines and augmenting nitric oxide biosynthesis, indicating applications in immunomodulation (Doláková et al., 2005).
5. Antibacterial Research
- Synthesis of Compounds with Antibacterial Activity : The compound is used in synthesizing derivatives with potent antibacterial activity against various Gram-positive and Gram-negative bacteria, highlighting its role in developing new antibacterial agents (Karai et al., 2017).
Safety and Hazards
Trifluoroacetic acid is highly corrosive. It may be harmful if inhaled, cause severe skin burns and eye damage, and may cause respiratory irritation. It may also cause drowsiness or dizziness and may cause damage to organs through prolonged or repeated exposure . The safety and hazards of “2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]acetic acid” are not available.
特性
IUPAC Name |
2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]acetic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O4.C2HF3O2/c1-5(2)9(19)14-11-13-8-7(10(20)15-11)12-4-16(8)3-6(17)18;3-2(4,5)1(6)7/h4-5H,3H2,1-2H3,(H,17,18)(H2,13,14,15,19,20);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEIVXPDFHYFIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2CC(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[2-(4-benzoylbenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2916199.png)

![4-(dimethylamino)-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2916203.png)

![5-Fluoro-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2916205.png)

![3-[(4-Chloro-2-fluorophenyl)sulfonylamino]butanoic acid](/img/structure/B2916214.png)
![N-(4-ethylphenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2916215.png)
![N-(3,4-dimethoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2916216.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2916217.png)
![N-propyl-5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazole-2-carboxamide](/img/structure/B2916218.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2916220.png)
![1-(3,4-Dimethylphenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}ethan-1-one](/img/structure/B2916221.png)